3-Amino-bicyclo[3.2.1]octan-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminobicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8,10H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQDEPUUVCWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections for 3 Amino Bicyclo 3.2.1 Octan 8 Ol
Fundamental Retrosynthetic Approaches to the Bicyclo[3.2.1]octane Skeleton
The bicyclo[3.2.1]octane framework is a common structural motif found in numerous biologically active natural products, including sesquiterpenes and diterpenes. mdpi.com Its prevalence has driven the development of a wide array of synthetic methodologies for its construction. mdpi.comacs.org Retrosynthetic analysis reveals several key strategies for forming this bridged ring system.
A powerful and widely used method involves intramolecular cycloaddition reactions . The intramolecular Diels-Alder (IMDA) reaction of substrates like 5-vinyl-1,3-cyclohexadienes provides a direct pathway to a tricyclic intermediate, which can then be selectively cleaved to reveal the bicyclo[3.2.1]octane skeleton. mdpi.comnih.gov For example, a silyl (B83357) enol ether derivative can undergo an IMDA reaction to form the bicyclic system. mdpi.com
Organocatalytic domino reactions have emerged as a highly efficient and stereoselective means of accessing functionalized bicyclo[3.2.1]octanes from acyclic or monocyclic precursors. nih.govresearchgate.net These cascade reactions, such as the Michael-Aldol or Michael-Henry sequences, can generate multiple stereocenters in a single step with high levels of control. rsc.orgacs.org For instance, the reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, catalyzed by a chiral organocatalyst, yields bicyclo[3.2.1]octane derivatives with four contiguous stereocenters through a domino Michael-Henry process. rsc.org Similarly, reacting cyclic 1,3-ketoesters with β,γ-unsaturated-1,2-ketoesters can produce polysubstituted chiral bicyclo[3.2.1]octanes. nih.gov
Rearrangement reactions also serve as a valid approach. Acid-promoted rearrangements can induce the formation of the [3.2.1] bicyclic system from other cyclic frameworks. mdpi.com Another strategy involves the fragmentation of more complex tricyclic systems, such as tricyclo[3.2.1.0²⁷]octane derivatives, to unmask the desired bicyclic core. mdpi.com Furthermore, base-catalyzed intramolecular Michael additions are a common method, where a suitably substituted cyclohexanone (B45756) or cyclopentanedione cyclizes to form the bridged structure. mdpi.comacs.org
Finally, the Diels-Alder reaction between a diene and an enone can be integrated into a one-pot process to construct highly functionalized bicyclo[3.2.1]octanes, often catalyzed by a Lewis acid like scandium.
| Strategy | Description | Key Intermediates/Reactants | Reference(s) |
| Intramolecular Diels-Alder (IMDA) | Cyclization of a tethered diene and dienophile, often followed by ring cleavage. | 5-Vinyl-1,3-cyclohexadienes | mdpi.com, nih.gov, mdpi.com |
| Organocatalytic Domino Reactions | Cascade reactions (e.g., Michael-Aldol, Michael-Henry) to form multiple bonds and stereocenters. | Cyclic diones, nitroalkenes, unsaturated ketoesters | nih.gov, rsc.org, acs.org |
| Ring Rearrangements/Fragmentation | Acid-catalyzed rearrangement or selective cleavage of a larger polycyclic system. | Tricyclo[3.2.1.0²⁷]octanes | mdpi.com, mdpi.com |
| Intramolecular Michael Addition | Base-catalyzed cyclization of a tethered nucleophile onto an α,β-unsaturated system. | Substituted cyclohexanones/cyclopentanones | mdpi.com, acs.org |
| Intermolecular Diels-Alder | [4+2] cycloaddition followed by further intramolecular cyclization. | Dienes, enones |
Targeted Disconnections for 3-Amino-bicyclo[3.2.1]octan-8-ol Functionality
Retrosynthetic analysis of the target molecule, this compound, requires careful consideration of its specific functionalities. The primary disconnections involve functional group interconversion (FGI) to simplify the structure to a more synthetically accessible precursor.
The amino group at the C3 position and the hydroxyl group at the C8 position are key functional handles. A logical retrosynthetic step is to disconnect these groups, leading back to ketone functionalities. The C3-amino group can be derived from a ketone at the same position (bicyclo[3.2.1]octan-3-one) via methods such as reductive amination or a Strecker/Bucherer-Bergs synthesis for the related amino acid. nih.gov The C8-hydroxyl group can similarly be traced back to a ketone at C8 (bicyclo[3.2.1]octan-8-one) via reduction.
This leads to a key precursor, bicyclo[3.2.1]octane-3,8-dione . From this dione (B5365651), the core bicyclic skeleton can be disconnected. A common and effective strategy for forming the bicyclo[3.2.1]octane ring system is through an intramolecular aldol (B89426) condensation or Michael addition. Disconnecting the C1-C8 and C4-C5 bonds of the bicyclic dione via a retro-aldol/retro-Michael pathway reveals a highly functionalized cyclohexane (B81311) precursor, such as a 2,4-disubstituted cyclohexanone . This precursor would contain the necessary side chains to facilitate the annulation that forms the five-membered bridge.
An alternative disconnection of the bicyclic core, breaking the C1-C2 and C5-C4 bonds, could also lead back to a substituted cyclohexanone poised for intramolecular cyclization. The synthesis of related 8-azabicyclo[3.2.1]octan-3-ol structures often starts from tropinone (B130398) (8-azabicyclo[3.2.1]octan-3-one), which further supports the strategy of using a ketone at the C3 position as a pivotal intermediate for introducing functionality. google.com
| Step | Target/Intermediate | Disconnection/Transformation | Precursor | Rationale/Related Methods |
| 1 | This compound | Functional Group Interconversion (FGI) | Bicyclo[3.2.1]octane-3,8-dione | Reductive amination for the amine; ketone reduction for the alcohol. |
| 2 | Bicyclo[3.2.1]octane-3,8-dione | Retro-Aldol / Retro-Michael Reaction | 2,4-Disubstituted Cyclohexanone | Standard annulation strategy for forming bridged bicyclic systems. |
| 3 | 2,4-Disubstituted Cyclohexanone | Various | Simpler acyclic or cyclic starting materials | Precursor synthesis depends on the specific substituents required for the cyclization. |
Chiral Pool Strategy in the Synthesis of Bicyclo[3.2.1]octane Derivatives
Achieving enantioselective synthesis of complex molecules is a central goal of organic chemistry. The "chiral pool" approach, which utilizes naturally occurring, enantiomerically pure compounds as starting materials, is a powerful strategy for this purpose. escholarship.orgmdpi.com For the synthesis of bicyclo[3.2.1]octane derivatives, the monoterpene carvone (B1668592) is a prominent and widely used chiral starting material. mdpi.comresearchgate.net Carvone is commercially available in both (R)- and (S)-enantiomeric forms and possesses multiple functional groups and a stereocenter, making it an ideal scaffold for elaboration. mdpi.comnih.gov
One elegant strategy begins with (R)-carvone and converts it into a 5-vinyl-1,3-cyclohexadiene derivative. mdpi.com This intermediate then undergoes a thermally induced intramolecular Diels-Alder (IMDA) reaction to stereoselectively form a tricyclo[3.2.1.0²⁷]octane system. mdpi.comnih.gov Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this tricyclic adduct cleanly furnishes a highly functionalized, enantiopure bicyclo[3.2.1]octane framework. mdpi.comnih.gov
Another approach involves the diastereoselective functionalization of carvone's double bonds. For example, regiospecific epoxidation of the endocyclic or exocyclic double bond can set key stereocenters that guide the subsequent construction of the bicyclic system. mdpi.com The synthesis of jungermannenones, which contain a bicyclo[3.2.1]octane core, has been initiated from (–)-carvone through a sequence involving Mukaiyama-type hydration and oxidative cleavage. escholarship.org
The versatility of carvone is demonstrated by its use in convergent strategies, where it is used to construct one key fragment that is later combined with another in a cycloaddition reaction to build the core structure. researchgate.net These examples underscore how the inherent chirality of a natural product like carvone can be effectively transferred through a synthetic sequence to yield complex, enantiopure target molecules containing the bicyclo[3.2.1]octane motif.
| Starting Material | Key Transformation(s) | Resulting Structure Type | Reference(s) |
| (R)-Carvone | Intramolecular Diels-Alder (IMDA) of a vinyl-cyclohexadiene derivative, followed by cyclopropane ring opening. | Enantiopure functionalized bicyclo[3.2.1]octenes | mdpi.com, nih.gov |
| (–)-Carvone | Mukaiyama hydration, oxidative cleavage, aldol lactonization. | Intermediate for jungermannenone synthesis | escholarship.org |
| (S)-Carvone Oxide | Used as a precursor in a convergent strategy involving a [4+3] cycloaddition. | Complex natural product core | researchgate.net |
| (R)-Carvone | Ring-expansion followed by samarium diiodide mediated reductive cyclization. | Bicyclic alcohol precursors | researchgate.net |
Advanced Synthetic Methodologies for 3 Amino Bicyclo 3.2.1 Octan 8 Ol and Its Analogues
Cyclization Reactions in the Construction of Bicyclo[3.2.1]octane Systems
The formation of the bridged bicyclic structure of the bicyclo[3.2.1]octane system is often achieved through powerful cyclization reactions. These methods can be broadly categorized into intramolecular and intermolecular approaches, as well as annulation strategies that build the ring system in a single, often tandem, step.
Intramolecular Cyclization Approaches
Intramolecular cyclizations are a cornerstone for synthesizing bicyclo[3.2.1]octane scaffolds, offering high efficiency by covalently linking two parts of a pre-assembled acyclic or monocyclic precursor.
A notable strategy is the intramolecular [3+2] nitrone cycloaddition reaction . This method has been used to develop a regio- and diastereoselective pathway to complex bicyclo[3.2.1]octane scaffolds from easily accessible vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides. rsc.org This catalyst-free approach produces bicyclic isoxazolidines in high yields through a highly efficient and simple protocol. rsc.org
The Intramolecular Diels-Alder (IMDA) reaction provides another effective route. For instance, the commercially available monoterpene carvone (B1668592) can be converted into the bicyclo[3.2.1]octane system. nih.gov The key steps in this transformation involve an IMDA reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the opening of the resulting cyclopropane (B1198618) ring. nih.govmdpi.com
For the direct synthesis of amino-substituted analogues, such as the 2-azabicyclo[3.2.1]octane core, several intramolecular methods are effective. rsc.org These include intramolecular epoxide ring-opening reactions and intramolecular SN2 reactions upon deprotonation with sodium hydride (NaH). rsc.org Furthermore, ene reductases (EREDs) have been shown to facilitate an intramolecular β-C-H functionalization, specifically a spontaneous intramolecular aza-Michael addition, to produce the 6-azabicyclo[3.2.1]octane scaffold. osti.gov A general [3+2] radical annulation strategy has also been reported for the construction of bicyclo[3.2.1]octane motifs found in diterpenoids. nih.gov
Intermolecular Cycloaddition Strategies
Intermolecular cycloadditions involve the reaction of two separate components to form the bicyclic ring system. These strategies are versatile and can provide rapid access to complex structures.
Higher-order cycloadditions, such as the intermolecular [6+4] cycloaddition , represent a powerful tool for constructing bicyclic systems. mdpi.com The first catalytic stereoselective intermolecular [6+4] cycloaddition has been described, paving the way for further development in this area. mdpi.com
The [5+2] cycloaddition is another key reaction for accessing seven-membered ring systems, which can be integral to bicyclic frameworks. researchgate.net Various oxidopyrylium ylides have been shown to undergo [5+2] cycloadditions with alkenes or alkynes. researchgate.net
Additionally, intermolecular [2+2] photocycloadditions offer a facile and versatile route to cyclobutane (B1203170) derivatives, which can then be transformed into the bicyclo[3.2.1]octane system. uniroma1.it
Annulation Methodologies: Tandem Michael-Aldol Reactions
Annulation reactions, particularly tandem or domino sequences, are highly efficient for building complex cyclic systems in a single pot. The Michael-Aldol reaction is a prominent example used to construct the bicyclo[3.2.1]octane core.
This methodology can afford 2-hydroxybicyclo[3.2.1]octane-6,8-diones through the reaction of cycloalkane-1,3-diones with enals. ucl.ac.ukucl.ac.uk The process has been developed into a one-pot procedure that provides a diverse range of bicyclic compounds in good to high yields and with significant stereoselectivity. ucl.ac.uk A base-promoted tandem Michael addition followed by an intramolecular aldolization is a key strategy. acs.org
Organocatalytic domino Michael/Aldol (B89426) reactions have been developed for the direct synthesis of medicinally relevant bicyclo[3.2.1]octane derivatives possessing four stereogenic centers. nih.govacs.org These reactions tolerate a wide variety of substituents and produce the bicyclic products in good yields. nih.gov Similarly, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes has been utilized to prepare bicyclo[3.2.1]octan-8-ones. nih.govnih.gov
Table 1: Overview of Tandem Michael-Aldol Annulation Strategies
| Reactants | Key Features | Product Type | Reference |
|---|---|---|---|
| Cycloalkane-1,3-diones + Enals | One-pot domino reaction | 2-Hydroxybicyclo[3.2.1]octane-6,8-diones | ucl.ac.uk, ucl.ac.uk |
| Cyclic 1,3-ketoesters + β,γ-Unsaturated 1,2-ketoesters | Organocatalytic, creates four stereogenic centers | Polysubstituted bicyclo[3.2.1]octanes | nih.gov, acs.org |
| Cyclohexane-1,2-diones + Nitroalkenes | Organocatalytic tandem Michael-Henry reaction | Bicyclo[3.2.1]octan-8-ones | nih.gov, nih.gov |
| Levoglucosenone + Cyclododecanone | Base-promoted intramolecular aldol condensation | Functionalized bicyclo[3.2.1]octan-8-ones | acs.org |
Stereoselective and Enantioselective Synthesis of 3-Amino-bicyclo[3.2.1]octan-8-ol and Chiral Analogues
Controlling the three-dimensional arrangement of atoms is critical in the synthesis of pharmacologically active molecules. For the bicyclo[3.2.1]octane system, this involves both achieving the desired relative stereochemistry (diastereoselectivity) and producing a single enantiomer (enantioselectivity).
Asymmetric Catalysis in Bicyclo[3.2.1]octane Scaffold Construction
Asymmetric catalysis is a powerful approach for the enantioselective synthesis of chiral bicyclo[3.2.1]octane analogues. Various catalytic systems have been developed to achieve high levels of stereocontrol.
Organocatalysis has emerged as a particularly effective strategy. Quinine-derived thioureas have been successfully employed as catalysts in the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, yielding bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee). nih.govnih.govresearchgate.net These catalysts are also effective in tandem Wittig/intramolecular Michael/intramolecular aldol reactions to produce chiral benzobicyclo[3.2.1]octanes. nih.gov
Chiral phosphoric acids have been used to catalyze desymmetrizing intramolecular Michael cyclizations of 2,2-disubstituted cyclic 1,3-diones. rsc.org This method provides access to enantiomerically enriched bicyclo[3.2.1]octanes with high enantioselectivities (86-95% ee) and creates three new stereogenic centers, including an all-carbon quaternary center. rsc.org
Transition-metal catalysis also plays a crucial role. An enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been developed via a palladium-catalyzed aminopalladation-triggered Heck-type reaction. bohrium.com This protocol allows for the construction of complex skeletons with an all-carbon quaternary bridgehead stereocenter under mild conditions. bohrium.com
Table 2: Examples of Asymmetric Catalysis in Bicyclo[3.2.1]octane Synthesis
| Catalytic System | Reaction Type | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Quinine-derived thiourea | Tandem Michael-Henry | Bicyclo[3.2.1]octan-8-ones | 92-99% | nih.gov, nih.gov |
| Chiral Phosphoric Acid | Intramolecular Michael Cyclization | Bicyclo[3.2.1]octanes | 86-95% | rsc.org |
| Palladium(II) / Chiral Ligand | Aminopalladation-Heck Cascade | Indole-fused bicyclo[3.2.1]octanes | up to 95% | bohrium.com |
| Quinine-thiourea | Tandem Wittig/Michael/Aldol | Benzobicyclo[3.2.1]octanes | High ee | nih.gov |
Diastereoselective Control in Synthetic Pathways
Achieving the correct relative configuration of multiple stereocenters is a significant challenge in the synthesis of substituted bicyclo[3.2.1]octanes.
Several synthetic methodologies offer excellent diastereocontrol. For example, a cascade Michael/Henry reaction for the construction of bicyclo[3.2.1]octanes proceeds with high diastereoselectivities, often greater than or equal to a 10:1 diastereomeric ratio (dr). researchgate.net Similarly, an intramolecular [3+2] nitrone cycloaddition has been shown to be highly regio- and diastereoselective. rsc.org
In some cases, the reaction conditions can exclusively favor the formation of one diastereomer. A palladium-catalyzed rearrangement of certain vinyl-substituted hexahydro-benzofurans proceeds with high stereospecificity to give only the endo-configured bicyclo[3.2.1]octan-8-one diastereomers. nih.gov
However, achieving high diastereoselectivity is not always straightforward. An organocatalytic domino Michael/Aldol reaction that creates four stereogenic centers was reported to yield diastereomeric ratios ranging from 1:1 to 5:1. nih.gov In a tandem Michael-Henry reaction that also creates four stereocenters, the crude product contained only two diastereomers with a diastereomeric ratio of 88:12, which could be separated by column chromatography. nih.gov The development of diastereoselective approaches often relies on a crucial stereochemistry-determining step, such as the initial formation of an intermediate bicyclic derivative. beilstein-journals.org
Desymmetrization Strategies for Achiral Precursors
The asymmetric synthesis of bicyclo[3.2.1]octane derivatives from achiral or meso starting materials represents an efficient and atom-economical approach to enantiomerically enriched products. Desymmetrization strategies, in particular, have emerged as powerful tools for introducing chirality.
One notable strategy involves the desymmetrization of meso-trienes via ring-closing metathesis (RCM). This approach has been successfully employed in the synthesis of 6,8-dioxabicyclo[3.2.1]octanes. oregonstate.edunih.gov For instance, the synthesis of (+)-exo-brevicomin and enantiomerically enriched (+)-endo-brevicomin utilizes the desymmetrization of trienes derived from diols with C2 and meso symmetry. oregonstate.edunih.gov This method not only provides access to the bicyclic core but also leaves behind versatile double bonds for further functionalization. oregonstate.edu
Another powerful desymmetrization approach involves the intramolecular asymmetric α-arylative desymmetrization of 1,3-diketones. This method has been used to construct highly oxygenated and densely substituted bicyclo[m.n.1] skeletons, which are prevalent in numerous natural products. researchgate.net This strategy allows for the efficient creation of complex bicyclic systems with multiple stereogenic centers, including quaternary carbons at the bridgehead. researchgate.net
Organocatalysis has also proven to be a valuable tool for the desymmetrization of achiral precursors. Chiral phosphoric acid catalysts have been used in the desymmetrizing Michael cyclizations of various substrates to produce enantiomerically enriched bicyclo[3.n.1]alkanes. acs.org Similarly, organocatalytic domino Michael-Henry reactions of 1,4-cyclohexanedione (B43130) with nitroalkenes afford bicyclo[3.2.1]octane derivatives with four contiguous stereocenters in high enantioselectivities. rsc.org These methods highlight the potential of organocatalysis to generate complex chiral structures from simple, achiral starting materials. researchgate.net
A summary of representative desymmetrization strategies is presented in the table below.
| Starting Material | Catalyst/Reagent | Key Transformation | Product | Reference |
| meso-triene | Chiral metathesis catalyst | Ring-closing metathesis | (+)-endo-Brevicomin | oregonstate.edunih.gov |
| 1,3-Diketone | Pd(II)-NHC complex | Intramolecular α-arylation | Highly oxygenated bicyclo[m.n.1] skeleton | researchgate.net |
| 1,4-Cyclohexanedione | Chiral phosphoric acid | Michael cyclization | Enantioenriched bicyclo[3.n.1]alkane | acs.org |
| 1,4-Cyclohexanedione and nitroalkene | Quinine-derived thiourea | Domino Michael-Henry reaction | Bicyclo[3.2.1]octane derivative | rsc.org |
Novel Reaction Pathways and Reagents for Bicyclo[3.2.1]octane Derivatives
The development of novel reaction pathways and the application of new reagents have significantly expanded the synthetic toolbox for accessing diverse bicyclo[3.2.1]octane derivatives.
Organocatalysis has emerged as a cornerstone in the synthesis of chiral bicyclo[3.2.1]octanes, offering mild reaction conditions and high stereocontrol. nih.gov Domino reactions, in particular, have proven to be highly effective. For example, the organocatalytic domino Michael/aldol reaction between β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters provides access to bicyclo[3.2.1]octanes with four stereogenic centers, including two quaternary carbons. acs.org Various chiral organocatalysts, such as quinine-squaramide catalysts, have been employed in these transformations, sometimes at very low catalyst loadings (down to 500 ppm). rsc.org
The domino Michael-Henry reaction is another powerful organocatalytic tool for constructing the bicyclo[3.2.1]octane core. The reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by quinine-derived thioureas, yields bicyclo[3.2.1]octan-8-ones with high diastereo- and enantioselectivity. researchgate.netnih.gov This method allows for the creation of four contiguous stereogenic centers in a single step. researchgate.netacs.org
Transition metal catalysis offers a complementary set of powerful methods for the synthesis of bicyclo[3.2.1]octane derivatives. Palladium-catalyzed cascade reactions have been developed for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. bohrium.com This aminopalladation-triggered Heck-type reaction proceeds under mild conditions and tolerates a wide range of functional groups, affording products with an all-carbon quaternary bridgehead stereocenter in excellent enantioselectivity. bohrium.com
Manganese(III) acetate-mediated radical cyclization of alkynyl ketones is another effective method for preparing the bicyclo[3.2.1]octane ring system. researchgate.netnih.gov This approach has been successfully applied in the total synthesis of natural products like (—)-glaucocalyxin A. researchgate.net Furthermore, scandium-catalyzed Diels-Alder reactions followed by intramolecular oxidative cyclization provide a convergent route to highly functionalized bicyclo[3.2.1]octanes.
The following table summarizes selected novel reaction pathways.
| Reaction Type | Catalyst/Reagent | Substrates | Product | Reference |
| Organocatalytic Domino Michael/Aldol | Chiral amine/thiourea | β,γ-Unsaturated ketoesters & cyclic 1,3-ketoesters | Bicyclo[3.2.1]octanes with 4 stereocenters | acs.org |
| Organocatalytic Domino Michael-Henry | Quinine-derived thiourea | Cyclohexane-1,2-diones & nitroalkenes | Bicyclo[3.2.1]octan-8-ones | researchgate.netnih.gov |
| Palladium-Catalyzed Cascade | Pd(OAc)2/(R)-Binap | N-sulfonyl-2-alkynylanilides | Indole-fused bicyclo[3.2.1]octanes | bohrium.com |
| Manganese-Mediated Radical Cyclization | Mn(OAc)3 | Alkynyl ketones | Bicyclo[3.2.1]octane ring system | researchgate.netnih.gov |
| Scandium-Catalyzed Diels-Alder/Oxidative Cyclization | Scandium catalyst | Dienes & enones | Highly functionalized bicyclo[3.2.1]octanes |
Aminocyclization reactions represent a direct and efficient strategy for the synthesis of nitrogen-containing bicyclo[3.2.1]octane analogues, such as 8-azabicyclo[3.2.1]octanes, which form the core of tropane (B1204802) alkaloids. rsc.orgehu.es One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx provides a novel route to 8-oxa-3-azabicyclo[3.2.1]octane. lookchem.com
Intramolecular [3 + 2] nitrone cycloaddition reactions offer a highly regio- and diastereoselective pathway to complex bicyclo[3.2.1]octane scaffolds. rsc.org This catalyst-free method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides to generate bicyclic isoxazolidines in high yields. rsc.org These reactions are operationally simple and provide access to a wide variety of functionalized bicyclic systems.
Functional Group Interconversions and Protecting Group Strategies in Bicyclo[3.2.1]octane Synthesis
The synthesis of complex bicyclo[3.2.1]octane derivatives often requires careful planning of functional group interconversions and the strategic use of protecting groups. beilstein-journals.org The choice of protecting groups is crucial to ensure compatibility with various reaction conditions and to allow for selective deprotection at later stages of the synthesis. google.com
Commonly used hydroxyl-protecting groups in bicyclo[3.2.1]octane synthesis include silyl (B83357) ethers (e.g., TMS, TBDMS, TIPS), benzyl (B1604629) ethers (Bn), and acetals. google.com For amino groups, carbamates such as Boc and Cbz are frequently employed. The selection of a particular protecting group depends on the specific functional groups present in the molecule and the planned synthetic route.
Functional group interconversions are essential for elaborating the bicyclo[3.2.1]octane core and introducing the desired functionality. For example, the reduction of a ketone to an alcohol, followed by inversion of stereochemistry using a Mitsunobu reaction, is a common sequence. nih.gov Oxidative cleavage of C-C bonds can be used to transform a cyclopentane (B165970) ring into a lactone moiety. researchgate.net Furthermore, the bicyclic products themselves can serve as versatile platforms for further diversification. For instance, Lewis acid-mediated opening of a 6-aza-8-oxa[3.2.1]bicyclooctane scaffold, followed by trapping with nucleophiles, allows for the diastereoselective synthesis of 2,6-trans-disubstituted pyrans. nih.gov The strategic application of these transformations enables the synthesis of a diverse array of complex and biologically relevant molecules. beilstein-journals.org
Advanced Spectroscopic and Computational Structural Elucidation of 3 Amino Bicyclo 3.2.1 Octan 8 Ol Systems
Conformational Analysis of the Bicyclo[3.2.1]octane Ring System
The bicyclo[3.2.1]octane skeleton, a common motif in numerous natural products, is characterized by its unique conformational properties. researchgate.net Unlike the more rigid bicyclo[2.2.1]heptane (norbornane) system, bicyclo[3.2.1]octane possesses greater conformational flexibility. uci.edusci-hub.se The structure consists of a six-membered ring and a five-membered ring fused together, creating a bridged system. nih.gov
The most stable conformation of the bicyclo[3.2.1]octane ring system is generally accepted to be a combination of a chair conformation for the six-membered ring and an envelope or half-chair conformation for the five-membered ring. rsc.orgresearchgate.net X-ray analysis of derivatives has shown that the six-membered ring often adopts a distorted chair form. rsc.org The five-membered ring's conformation can vary, with some studies indicating a half-chair conformation while others suggest an envelope form, depending on the specific derivative. rsc.org For instance, in certain 3-azabicyclo[3.2.1]octan-8-ol derivatives, the bicyclic system adopts a chair-envelope conformation. researchgate.net In some cases, this conformation can change to a boat-envelope form in solution to accommodate intramolecular hydrogen bonding. researchgate.net
Spectroscopic Characterization Techniques for Stereochemical Assignment
Spectroscopic methods are paramount in determining the precise three-dimensional structure of bicyclo[3.2.1]octane derivatives. rsc.org
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for elucidating the configuration and conformation of bicyclo[3.2.1]octane systems. rsc.orgresearchgate.netacs.org The chemical shifts and coupling constants of the protons and carbons in the bicyclic framework are highly sensitive to their spatial arrangement. For instance, in derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one, NMR data, in conjunction with computational methods, have been used to establish that the pyran ring adopts a chair conformation in several compounds. researchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, are crucial for assigning all proton signals and for determining through-space proximities between protons, which helps in confirming stereochemical assignments. nih.gov In some cases, the analysis of spin-spin coupling constants can further refine the conformational model. researchgate.net
Table 1: Representative ¹H NMR Data for Bicyclo[3.2.1]octane Systems
| Proton | Chemical Shift (ppm) Range | Multiplicity | Notes |
|---|---|---|---|
| Bridgehead Protons | 2.0 - 2.8 | m | Chemical shift is sensitive to substituents. |
| Methylene Protons (C2, C4) | 1.5 - 2.2 | m | Complex overlapping multiplets are common. |
| Methylene Protons (C6, C7) | 1.2 - 1.9 | m | Diastereotopic protons often show distinct signals. |
Note: This table provides a general overview. Actual chemical shifts can vary significantly based on substitution and solvent.
Infrared (IR) spectroscopy is primarily used to identify the functional groups present in the molecule and to analyze hydrogen bonding interactions. researchgate.netscispace.com For 3-Amino-bicyclo[3.2.1]octan-8-ol, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and hydroxyl (O-H) functional groups. The stretching vibrations of these groups typically appear in the region of 3200-3600 cm⁻¹. libretexts.org The precise position and shape of these bands can provide valuable information about intra- and intermolecular hydrogen bonding. researchgate.net For example, a broad O-H stretching band often indicates the presence of strong hydrogen bonding. libretexts.org The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org In solid-state analyses, IR data can confirm the existence of intermolecular hydrogen bonds, which often play a crucial role in stabilizing the crystal structure. researchgate.net
Table 2: Key IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C-N (amine) | Stretching | 1020 - 1250 |
Note: The exact frequencies can be influenced by the molecular environment and hydrogen bonding.
Computational Chemistry Approaches to Bicyclo[3.2.1]octane Structures
Computational chemistry provides a powerful complementary tool to experimental methods for studying the structures of bicyclo[3.2.1]octane systems. researchgate.netresearchgate.netatlantis-press.com Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to model the geometries of different possible conformations and to predict their relative energies. researchgate.netatlantis-press.comnih.gov These calculations can help to identify the most stable conformers and to understand the factors that govern their stability. researchgate.netatlantis-press.com For example, computational studies have been used to investigate the relative stabilities of different isomers of cyclooctene, with bicyclo[3.2.1]octane being identified as the most stable isomer. researchgate.netatlantis-press.com Furthermore, theoretical calculations of NMR chemical shifts can be compared with experimental data to aid in the stereochemical assignment of complex molecules. researchgate.netresearchgate.net This combined experimental and computational approach, often referred to as the DP4+ analysis, has become a reliable method for establishing the stereochemistry of challenging isomeric compounds. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-azabicyclo[3.2.1]octan-8-ol |
| 8-oxabicyclo[3.2.1]oct-6-en-3-one |
| Bicyclo[2.2.1]heptane (Norbornane) |
| Bicyclo[3.2.1]octane |
Ab Initio Calculations for Conformational Preferences and Energy Minimization
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, serve as a powerful tool for investigating the conformational landscape of complex molecules like this compound. These calculations can predict the relative stabilities of different spatial arrangements of the atoms, known as conformers, and identify the most energetically favorable structures.
The bicyclo[3.2.1]octane framework is known to exist in several conformations, primarily differing in the arrangement of its six- and seven-membered rings. The most common conformations are the chair and boat forms for the six-membered ring, and a twist-chair or boat-chair for the seven-membered ring system. The presence of the amino and hydroxyl substituents on the bicyclic core introduces additional conformational complexity due to their possible endo and exo orientations, as well as intramolecular hydrogen bonding possibilities.
High-level ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be employed to perform geometry optimizations for the various possible conformers of this compound. By systematically exploring the potential energy surface, these calculations can locate the stationary points corresponding to stable conformers (local minima) and transition states connecting them.
A hypothetical outcome of ab initio calculations for the relative energies of different conformers of this compound is presented in the table below. The energies are typically reported relative to the most stable conformer.
| Conformer | Amino Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |
| Chair-Twist-Chair | exo | endo | 0.00 |
| Chair-Twist-Chair | endo | exo | 1.5 |
| Boat-Twist-Chair | exo | endo | 3.2 |
| Boat-Twist-Chair | endo | exo | 4.8 |
This table is a hypothetical representation of potential ab initio calculation results and is intended for illustrative purposes.
Density Functional Theory (DFT) Applications in Structural Prediction
Density Functional Theory (DFT) has emerged as a widely used computational method in quantum chemistry, offering a balance between accuracy and computational cost. DFT methods are particularly valuable for predicting the geometric and electronic structures of medium to large-sized organic molecules like this compound. Unlike ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity to compute. mdpi.com
In the context of structural elucidation, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and calculate NMR chemical shifts. researchgate.net The choice of the functional and the basis set is crucial for the accuracy of DFT calculations. mdpi.com Hybrid functionals, such as B3LYP, are commonly used for organic molecules as they incorporate a portion of the exact Hartree-Fock exchange, leading to improved accuracy. researchgate.net
For this compound, DFT calculations can provide detailed structural parameters for the most stable conformers identified through ab initio methods or other conformational search techniques. These parameters include bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography or NMR spectroscopy to validate the predicted structure.
Furthermore, DFT can be instrumental in understanding the electronic properties of the molecule. By analyzing the molecular orbitals, one can gain insights into the reactivity and potential interaction sites. The calculated distribution of electron density can also help in understanding the nature and strength of intramolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups, which play a significant role in determining the preferred conformation.
A representative table of predicted structural parameters for the most stable conformer of this compound, as might be obtained from DFT calculations, is shown below.
| Parameter | Predicted Value (B3LYP/6-31G*) |
| C3-N Bond Length (Å) | 1.47 |
| C8-O Bond Length (Å) | 1.43 |
| C1-C2-C3-C4 Dihedral Angle (°) | -55.2 |
| N-H···O Hydrogen Bond Distance (Å) | 2.1 |
This table presents hypothetical data that could be generated from DFT calculations and serves as an example of the type of information that can be obtained.
The synergy between ab initio and DFT calculations provides a comprehensive approach to the structural elucidation of complex molecules. While ab initio methods are often used for accurate energy calculations and conformational analysis, DFT provides a cost-effective means to obtain detailed geometric and electronic structural information.
Reaction Mechanisms and Reactivity Profiles of Bicyclo 3.2.1 Octane Derivatives
Mechanistic Studies of Ring Formation and Cleavage Reactions
The construction of the bicyclo[3.2.1]octane core is often achieved through intramolecular cyclization reactions where the geometric constraints of the precursor play a critical role. rsc.org Strategies such as nucleophilic attack, radical cyclizations, and cycloaddition reactions are commonly employed.
One prevalent method involves the intramolecular cyclization of substituted cyclopentane (B165970) or piperidine (B6355638) derivatives. rsc.org For instance, the treatment of specific amine precursors with reagents like sodium hypochlorite (B82951) can initiate a cyclization cascade to form the bicyclic system. rsc.org Another approach is the intramolecular epoxide ring-opening, where a nucleophile, such as an amine, attacks an epoxide within the same molecule to forge the characteristic bridged structure. rsc.org This method was instrumental in the synthesis of precursors for complex alkaloids containing the 2-azabicyclo[3.2.1]octane core. rsc.org
Radical cyclizations have also proven effective. For example, cyclohept-4-enylmethyl radicals can undergo transannular cyclization to yield the bicyclo[3.2.1]octane framework. rsc.org The success of this type of reaction is highly dependent on the conformation of the ring, which must allow the radical center to approach the double bond in a sterically and electronically favorable manner. rsc.org More complex cascades, such as Mn(III)-mediated radical cyclizations of alkynyl ketones, have been developed to assemble highly functionalized bicyclo[3.2.1]octane systems. nih.gov
Furthermore, disproportionation-inspired strategies involving iodine-induced cyclization and oxidation of allylic alcohols can produce these bicyclic structures through the formation of multiple new bonds in a single process. Mechanistic studies suggest these reactions proceed through key intermediates, such as dienes and enones, which undergo subsequent Diels-Alder reactions and intramolecular radical additions to yield the final product.
Ring cleavage of the bicyclo[3.2.1]octane system is less common but can occur under specific conditions, often driven by strain release or the formation of a more stable product. For example, certain bicyclo[3.2.1]octanes can be transformed into polysubstituted cyclohexenes through C-C bond cleavage.
Table 1: Selected Ring Formation Reactions for Bicyclo[3.2.1]octane Scaffolds
| Reaction Type | Starting Material Type | Key Reagents/Conditions | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Intramolecular Epoxide Ring Opening | Cyclopentene with epoxide and trifluoroacetamide (B147638) groups | Trifluoroacetamide removal | Nucleophilic attack of amine onto epoxide | rsc.org |
| Transannular Radical Cyclization | Cyclohept-4-enylmethyl bromide | Tri-n-butyltin hydride | Formation of a radical which attacks a ring double bond | rsc.org |
| Iodine-Induced Cyclization/Oxidation | Allylic alcohols | Iodine | Convergent disproportionation followed by Diels-Alder and radical quenching | |
| Mn(III)-Mediated Radical Cyclization | Alkynyl ketone | Mn(OAc)₃, EtOH/HOAc | Radical-mediated cyclization onto an alkyne | nih.gov |
Rearrangement Reactions Involving the Bicyclo[3.2.1]octane Scaffold
The rigid bicyclo[3.2.1]octane framework is a substrate for several powerful rearrangement reactions that are used to build molecular complexity. These rearrangements often proceed with high stereoselectivity due to the conformational constraints of the scaffold.
Palladium catalysis offers a versatile platform for constructing and modifying the bicyclo[3.2.1]octane skeleton. acs.org One notable application is the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes through an aminopalladation-triggered Heck-type reaction. bohrium.comacs.org This cascade reaction constructs the complex fused ring system with an all-carbon quaternary bridgehead stereocenter under mild conditions. bohrium.comacs.org
Another powerful strategy is the palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. This method allows for the construction of multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivity. nih.gov The reaction employs alcohols, phenols, or amines as coupling reagents, leading to products with one all-carbon quaternary and two tertiary carbon stereogenic centers. nih.gov
Furthermore, intramolecular palladium(II)-catalyzed cyclizations have been used to create the azabicyclo[3.2.1]octane core from acyclic precursors. rsc.org For example, the Tsuji-Trost reaction has been adapted for the synthesis of 2-azabicyclo[3.2.1]octan-3-one derivatives. rsc.org Palladium catalysts have also been used to isomerize functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans into bicyclo[3.2.1]octan-8-ones with high stereospecificity. nih.gov
Table 2: Palladium-Catalyzed Reactions for Bicyclo[3.2.1]octane Synthesis
| Reaction Name | Substrate | Catalyst/Ligand | Key Transformation | Reference |
|---|---|---|---|---|
| Aminopalladition-triggered Heck-type reaction | N-sulfonyl-2-alkynylanilide | Pd(amphos)Cl₂ / (S)-Synphos | Enantioselective construction of indole-fused bicyclo[3.2.1]octanes | bohrium.com |
| Asymmetric Tandem Heck/Carbonylation | Cyclopentenes | Palladium catalyst | Desymmetrization to form multifunctional chiral bicyclo[3.2.1]octanes | nih.gov |
| Intramolecular Cyclization | Hydrazine derivative | Palladium catalyst | Formation of 2-azabicyclo[3.2.1]octan-3-one | rsc.org |
| Isomerization | 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuran | Palladium catalyst | Rearrangement to functionalized bicyclo[3.2.1]octan-8-one | nih.gov |
The aza-Cope rearrangement, a -sigmatropic rearrangement of an unsaturated iminium ion, is a particularly powerful tool for elaborating the bicyclo[3.2.1]octane scaffold. nih.gov A highly effective variant is the tandem cationic aza-Cope rearrangement–Mannich cyclization. nih.govnih.gov This cascade is initiated from a precursor containing both an amine and a hydroxyl group on a ring, which, upon formation of an iminium ion, undergoes rearrangement and subsequent intramolecular cyclization. nih.gov
This strategy has been famously applied in the total synthesis of complex alkaloids like strychnine. rsc.orgnih.gov In these syntheses, a precursor containing the aza-bicyclo[3.2.1]octane core is elaborated. The key aza-Cope–Mannich step proceeds via the formation of an iminium intermediate that undergoes a rearrangement, followed by a cyclization that traps the product, often irreversibly, to form a more complex polycyclic system. rsc.org The reaction elegantly couples pyrrolidine (B122466) formation with a one-carbon ring expansion of the starting ring system. nih.gov
The Cope rearrangement, in general, has been utilized as a key step in constructing the bicyclo[3.2.1]octane skeleton from divinylcyclopropane precursors, where the release of ring strain provides a thermodynamic driving force. nih.govnsf.gov
Nucleophilic and Electrophilic Reactivity at Amino and Hydroxyl Centers
In 3-Amino-bicyclo[3.2.1]octan-8-ol, the reactivity is dominated by the amino (-NH2) and hydroxyl (-OH) functional groups. The rigid bicyclic framework holds these groups in well-defined spatial orientations, which can influence their reactivity compared to more flexible acyclic analogues.
The amino group at the C-3 position primarily exhibits nucleophilic character. It can readily participate in reactions such as N-alkylation and N-acylation. Its nucleophilicity is a key feature in the synthesis of various derivatives.
The hydroxyl group at the C-8 bridge position also behaves as a nucleophile. It can be converted into an alkoxide by treatment with a suitable base, such as sodium hydride, which can then act as a potent nucleophile in substitution reactions. google.com For example, this alkoxide can displace a halogen from an aromatic ring in a nucleophilic aromatic substitution reaction. google.com The hydroxyl group can also be a site for etherification or esterification. Conversely, it can be substituted under certain conditions, for instance, by using thionyl chloride, which can also promote skeletal rearrangements. beilstein-archives.org
Both the amino and hydroxyl groups can be targeted by electrophiles. The specific stereochemistry of the bicyclo[3.2.1]octane system—whether the functional groups are in an endo or exo position—can significantly affect the accessibility of these centers to incoming reagents, thereby influencing reaction rates and product distributions.
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects are paramount in dictating the reactivity and stability of bicyclo[3.2.1]octane derivatives. capes.gov.br These effects arise from the spatial arrangement of orbitals and have profound consequences on reaction mechanisms, often overriding purely steric considerations. nih.gov
A classic example is observed in the solvolysis of bicyclo[3.2.1]octane derivatives. The rate of solvolysis and the nature of the products are heavily influenced by whether the leaving group is in an axial or equatorial position. researchgate.net Ionization can be anchimerically assisted by neighboring sigma bonds that are properly aligned (anti-periplanar) to the departing leaving group, leading to the formation of bridged, non-classical carbocation intermediates. researchgate.net These intermediates can then be attacked by nucleophiles, often with high stereoselectivity. For instance, the solvolysis of bicyclo[2.2.2]octan-2-yl derivatives gives mixtures containing exo-(axial)-bicyclo[3.2.1]octan-2-ol, but not the endo-(equatorial) isomer, demonstrating the precise geometric control exerted by the scaffold. researchgate.net
Mentioned Compounds
Synthetic Utility and Applications of 3 Amino Bicyclo 3.2.1 Octan 8 Ol As a Building Block
Precursors in the Synthesis of Complex Natural Products
The bicyclo[3.2.1]octane framework is a common structural motif in a variety of natural products, and 3-Amino-bicyclo[3.2.1]octan-8-ol serves as a key precursor for the construction of these intricate molecular architectures.
Role in Tropane (B1204802) Alkaloid Synthesis and Analogues
Tropane alkaloids are a significant class of natural products characterized by the 8-azabicyclo[3.2.1]octane core. rsc.orgnih.gov Many of these compounds, such as cocaine, scopolamine, and hyoscyamine, exhibit potent biological activities. rsc.orguomustansiriyah.edu.iq The synthesis of tropane alkaloids and their analogues often relies on the construction of this bicyclic scaffold, for which this compound and its derivatives are crucial intermediates. nih.govresearchgate.net
The biosynthesis of tropane alkaloids involves the formation of the tropane ring system from precursors like ornithine. uomustansiriyah.edu.iq Synthetic chemists have developed numerous strategies to mimic this process and to create novel analogues with modified properties. These synthetic routes often involve the stereocontrolled introduction of substituents onto the bicyclic framework. For instance, the hydrolysis of benzoate (B1203000) esters on the tropane ring system can yield alcohol intermediates that can be further functionalized to produce a variety of tropane alkaloids. nih.gov
Recent advancements have focused on developing more efficient and versatile synthetic methods. One such approach involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement to construct the 8-azabicyclo[3.2.1]octane core. nih.govresearchgate.net This strategy allows for the late-stage functionalization at multiple positions on the tropane scaffold, enabling the synthesis of a diverse library of tropane analogues. nih.gov
Application in Terpene and Diterpenoid Synthesis
The bicyclo[3.2.1]octane skeleton is also a key structural feature in many terpene and diterpenoid natural products. nih.govucl.ac.uk While direct synthetic routes starting from this compound are not extensively documented in the synthesis of all terpenes and diterpenoids, the functionalized bicyclo[3.2.1]octane framework is a critical intermediate in the construction of these complex molecules. nih.govucl.ac.uk The principles of utilizing this rigid scaffold are applicable to the synthesis of various natural products within this class. The development of methods to construct the bicyclo[3.2.1]octane moiety is therefore of significant interest to synthetic chemists. ucl.ac.uk
Scaffold for Conformationally Restricted Systems
The inherent rigidity of the bicyclo[3.2.1]octane framework makes this compound an excellent scaffold for the design of conformationally restricted molecules. This is particularly valuable in medicinal chemistry, where controlling the three-dimensional shape of a molecule can lead to enhanced biological activity and selectivity. lifechemicals.comnih.gov
Design of Rigid Amino Acid Analogues
One of the significant applications of this scaffold is in the synthesis of conformationally restricted amino acid analogues. nih.gov These unnatural amino acids, when incorporated into peptides, can induce specific secondary structures and improve metabolic stability. The synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been reported, and these compounds have been studied for their interaction with amino acid transport systems. nih.gov These rigid amino acids serve as valuable tools for probing the structural requirements of biological receptors and enzymes. nih.gov The introduction of the bicyclic constraint significantly reduces the conformational flexibility compared to their open-chain counterparts, leading to more specific biological interactions. lifechemicals.com
Influence on Molecular Recognition and Binding
The conformationally restricted nature of molecules derived from this compound has a profound influence on their molecular recognition and binding properties. By locking the molecule into a specific shape, the entropic penalty upon binding to a biological target is reduced, which can lead to higher binding affinities.
The defined spatial orientation of functional groups on the rigid scaffold allows for precise interactions with the binding sites of proteins. This principle has been exploited in the design of potent and selective inhibitors for various biological targets. For example, constraining a piperidine (B6355638) core into a more rigid aza-bridged bicyclic scaffold, such as the azabicyclo[3.2.1]octane system, has been shown to be beneficial for the inhibitory activity against certain enzymes. acs.org Molecular docking studies of bicyclic compounds have demonstrated their ability to fit effectively into the active sites of enzymes.
Development of Diverse Functionalized Bicyclic Compounds
Beyond its use in the synthesis of natural products and their analogues, this compound is a versatile starting material for the development of a wide range of functionalized bicyclic compounds. evitachem.comacs.org The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, leading to a diverse array of derivatives with potential applications in materials science and medicinal chemistry.
The synthesis of functionalized bicyclo[3.2.1]octanes has been the subject of extensive research. acs.org Various synthetic methodologies have been developed to introduce a wide range of substituents and functional groups onto the bicyclic core. These methods provide access to a rich chemical space of novel compounds with unique three-dimensional structures. The ability to systematically modify the structure of the bicyclo[3.2.1]octane scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.org
Access to Polyfunctionalized Bicyclo[3.2.1]octanes
The synthetic value of this compound lies in its bifunctional nature, possessing both a primary amine and a secondary alcohol on a rigid, three-dimensional bicyclic framework. These two functional groups serve as versatile handles for a variety of chemical transformations, allowing for the systematic construction of polyfunctionalized bicyclo[3.2.1]octane derivatives. The rigid scaffold ensures that the spatial orientation of newly introduced substituents is well-defined, a critical feature for structure-activity relationship (SAR) studies in medicinal chemistry.
The amino and hydroxyl groups can be functionalized either independently or concurrently to generate a diverse array of derivatives. Standard organic reactions can be employed to modify these sites, leading to amides, sulfonamides, secondary or tertiary amines, esters, and ethers. For instance, the primary amine is readily acylated or can undergo reductive amination with various aldehydes and ketones. The hydroxyl group can be esterified or converted into an ether.
While specific examples detailing the extensive derivatization of this compound are not widespread in publicly accessible literature, the chemical reactivity of this scaffold can be inferred from transformations performed on analogous systems like other bicyclic amino alcohols. For example, processes for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols often involve the protection and deprotection of the nitrogen atom and reactions at the hydroxyl group, demonstrating the feasibility of these transformations on the bicyclo[3.2.1]octane core. google.com Similarly, the synthesis of derivatives of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid showcases the functionalization of both amino and hydroxyl groups on a different bicyclic system. researchgate.net
The following table illustrates potential synthetic transformations that can be applied to this compound to generate polyfunctionalized derivatives, based on standard chemical principles and reactions documented for similar bicyclic scaffolds.
| Reaction Type | Functional Group Targeted | Reagent Example | Resulting Functional Group |
| N-Acylation | Amine | Acetyl Chloride | Amide |
| N-Sulfonylation | Amine | Tosyl Chloride | Sulfonamide |
| Reductive Amination | Amine | Acetone, NaBH(OAc)₃ | Isopropylamine |
| O-Esterification | Alcohol | Benzoyl Chloride | Benzoate Ester |
| O-Alkylation (Williamson Ether Synthesis) | Alcohol | Methyl Iodide, NaH | Methyl Ether |
| Boc Protection | Amine | Di-tert-butyl dicarbonate | Boc-carbamate |
These reactions provide a pathway to a wide range of derivatives from a single, readily available building block, enabling the systematic exploration of the chemical space around the bicyclo[3.2.1]octane scaffold.
Exploration of Chemical Space with Bridged Scaffolds
The exploration of chemical space is a central theme in modern drug discovery, aiming to identify novel molecular structures with desirable biological activities. whiterose.ac.uk Historically, medicinal chemistry has been dominated by flat, aromatic, sp²-hybridized structures. However, there is a growing recognition that molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), often possess more favorable pharmacological properties, including improved solubility and metabolic stability, and offer opportunities for novel intellectual property. researchgate.net
Bridged scaffolds such as the bicyclo[3.2.1]octane core of this compound are exemplary three-dimensional (3D) building blocks for several reasons:
Structural Rigidity and Complexity: The fused ring system creates a conformationally restricted structure. This rigidity reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined vectors, which is highly advantageous for designing selective ligands. The bicyclo[3.2.1]octane framework is a common motif in many biologically active natural products. nih.gov
High Fsp³ Content: Unlike flat aromatic rings, bridged bicyclic systems are rich in sp³-hybridized carbons. This "escape from flatland" is a key strategy in lead-oriented synthesis (LOS) to generate novel compounds that occupy under-explored regions of chemical space. whiterose.ac.uknih.gov
Multiple Diversification Points: The inherent structure of this compound offers multiple points for chemical modification. The amino and hydroxyl groups serve as primary vectors for diversification, allowing chemists to append a wide range of functional groups and explore interactions with target proteins in a controlled manner.
The use of such 3D fragments is a cornerstone of fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS). whiterose.ac.ukresearchgate.net These strategies aim to build libraries of structurally diverse and complex molecules. By starting with a core scaffold like this compound, chemists can rapidly generate a library of derivatives with significant shape diversity. This diversity is crucial for increasing the probability of finding a "hit" against a biological target. Computational tools, such as Principal Moment of Inertia (PMI) analysis, are often used to quantify the shape diversity of compound libraries, confirming that scaffolds like bicyclo[3.2.1]octanes populate a more spherical, 3D-rich area of chemical space compared to traditional "flat" molecules. whiterose.ac.uk
The following table compares the general properties of traditional flat scaffolds with 3D bridged scaffolds.
| Property | Traditional Flat Scaffolds (e.g., Benzene) | 3D Bridged Scaffolds (e.g., Bicyclo[3.2.1]octane) |
| Dominant Hybridization | sp² | sp³ |
| Molecular Shape | Planar / 2D | Globular / 3D |
| Conformational Flexibility | High (for substituents) | Low / Rigid |
| Solubility (Aqueous) | Generally lower | Often higher |
| Novelty in Chemical Space | Well-explored | Under-explored |
| Application | Core of many existing drugs | Lead-oriented synthesis, fragment libraries |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-bicyclo[3.2.1]octan-8-ol, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from atropine derivatives, including ester hydrolysis, amine oxidation, and dealkylation. For example, hydrolysis of atropine esters followed by O-acetylation and reductive amination can yield the bicyclic core . Key intermediates (e.g., 3-benzyl-3-azabicyclo[3.2.1]octan-8-one) should be characterized using 1H/13C NMR and HRMS to confirm structural integrity. Purity can be assessed via HPLC with a C18 column (95:5 water:acetonitrile, 0.1% TFA).
Q. How can researchers optimize purification of this compound hydrochloride salts?
- Methodological Answer : Hydrochloride salts are often purified via recrystallization from ethanol/water mixtures. For example, hydrogenation of protected intermediates (e.g., using Pd(OH)₂/C under 10 bar H₂) followed by acidification with HCl yields crystalline salts . Monitor pH during salt formation (target pH 4–5) and use vacuum filtration to isolate high-purity solids (>97% by elemental analysis).
Q. What spectroscopic techniques are critical for confirming the bicyclic structure?
- Methodological Answer :
- NMR : Analyze coupling constants in 1H NMR to verify bicyclic geometry (e.g., bridgehead protons show characteristic splitting).
- X-ray crystallography : Resolve stereochemical ambiguities; for example, the exo/endo configuration of the hydroxyl group can be confirmed via single-crystal diffraction .
- IR spectroscopy : Identify NH/OH stretches (3200–3500 cm⁻¹) and amine deformation modes (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?
- Methodological Answer : Use chiral auxiliaries or catalysts during key steps. For example, asymmetric hydrogenation of ketone precursors (e.g., 3-azabicyclo[3.2.1]octan-8-one) with Ru-BINAP catalysts can achieve >90% ee . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer . Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20).
Q. What strategies mitigate side reactions during N-functionalization of the bicyclic amine?
- Methodological Answer :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield the amine during alkylation or acylation. Deprotection with TFA/CH₂Cl₂ (1:4) restores the free amine without disrupting the bicyclic core .
- Temperature control : Maintain reactions at 0–5°C during electrophilic substitutions to minimize ring-opening byproducts .
- Byproduct analysis : Use LC-MS to detect and quantify impurities (e.g., ring-opened diols or retro-aldol products) .
Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screen derivatives against target receptors (e.g., muscarinic acetylcholine receptors) using AutoDock Vina. Prioritize compounds with binding energies < −7 kcal/mol .
- QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with in vitro activity data to design optimized analogs .
Data Contradiction Analysis
Q. Conflicting yields reported for trospium chloride synthesis: How to troubleshoot?
- Analysis : cites a multi-step route from atropine with an overall yield of 15–20%, while reports 35% yield via a modified pathway using reductive amination. The discrepancy may arise from:
- Intermediate stability : Oxidative steps (e.g., amine to nitroxide) may degrade sensitive intermediates if not conducted under inert atmospheres.
- Catalyst efficiency : Pd/C vs. Raney Ni in hydrogenation steps can alter reaction rates and byproduct profiles .
- Resolution : Replicate both methods under controlled conditions (argon atmosphere, anhydrous solvents) and compare mass balances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
